molecular formula C26H26N4OS B11670500 N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11670500
M. Wt: 442.6 g/mol
InChI Key: BRRAWCWDVBRRPY-JVWAILMASA-N
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Preparation Methods

The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The unique substituents can lead to variations in their chemical reactivity, biological activity, and potential applications. N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is unique due to its specific combination of substituents, which may confer distinct properties and activities compared to its analogs.

Properties

Molecular Formula

C26H26N4OS

Molecular Weight

442.6 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H26N4OS/c1-3-20-12-14-21(15-13-20)16-27-29-25(31)18-32-26-28-23-6-4-5-7-24(23)30(26)17-22-10-8-19(2)9-11-22/h4-16H,3,17-18H2,1-2H3,(H,29,31)/b27-16+

InChI Key

BRRAWCWDVBRRPY-JVWAILMASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C

Origin of Product

United States

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